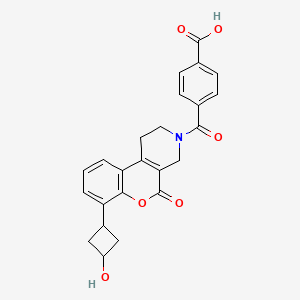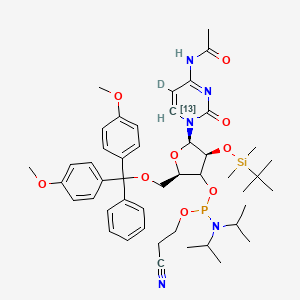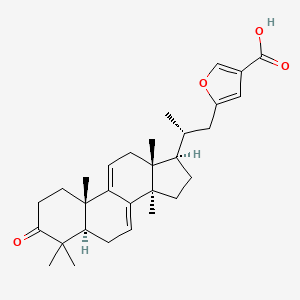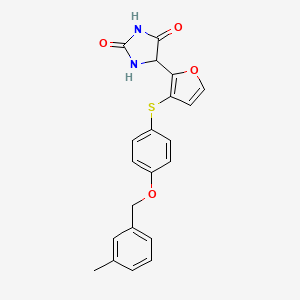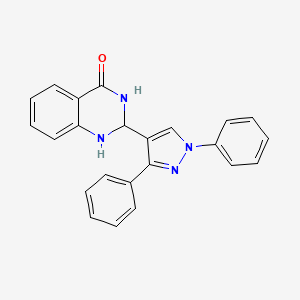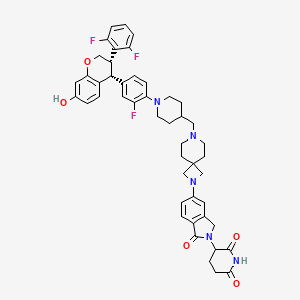
ER degrader 8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ER degrader 8: is a selective estrogen receptor degrader (SERD) that has shown promise in the treatment of estrogen receptor-positive breast cancer. This compound works by binding to the estrogen receptor, leading to its degradation and downregulation, thereby inhibiting estrogen signaling pathways that promote cancer cell growth.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ER degrader 8 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance its binding affinity and degradation activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards.
化学反応の分析
Types of Reactions: ER degrader 8 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. These intermediates often possess functional groups that enhance the compound’s binding affinity and degradation activity.
科学的研究の応用
ER degrader 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study estrogen receptor signaling pathways and to develop new SERDs with improved efficacy and safety profiles.
Biology: Employed in cellular and molecular biology studies to investigate the role of estrogen receptors in various physiological and pathological processes.
Medicine: Explored as a potential therapeutic agent for the treatment of estrogen receptor-positive breast cancer, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing.
作用機序
ER degrader 8 exerts its effects by binding to the estrogen receptor, leading to its degradation and downregulation. This process involves increasing the hydrophobicity and instability of the receptor, which promotes its recognition and degradation by the proteasome. The degradation of the estrogen receptor results in the inhibition of estrogen signaling pathways, thereby reducing the proliferation of estrogen receptor-positive cancer cells.
類似化合物との比較
ER degrader 8 can be compared with other similar compounds, such as:
Fulvestrant: An injectable SERD that also targets the estrogen receptor for degradation but has limitations in terms of drug-like properties and administration method.
Amcenestrant: A novel oral SERD with improved pharmacokinetic properties and efficacy compared to fulvestrant.
Camizestrant: Another next-generation oral SERD that shows strong antitumor activity and overcomes resistance mechanisms to current endocrine therapies.
Uniqueness: this compound stands out due to its potent degradation activity, oral bioavailability, and ability to overcome resistance mechanisms associated with other endocrine therapies. Its unique chemical structure and binding properties contribute to its superior efficacy and safety profile in preclinical and clinical studies.
By understanding the detailed aspects of this compound, researchers and clinicians can better appreciate its potential as a therapeutic agent and its role in advancing the treatment of estrogen receptor-positive breast cancer.
特性
分子式 |
C47H48F3N5O5 |
|---|---|
分子量 |
819.9 g/mol |
IUPAC名 |
3-[6-[7-[[1-[4-[(3S,4R)-3-(2,6-difluorophenyl)-7-hydroxy-3,4-dihydro-2H-chromen-4-yl]-2-fluorophenyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C47H48F3N5O5/c48-36-2-1-3-37(49)44(36)35-25-60-41-22-32(56)6-8-34(41)43(35)29-4-9-39(38(50)21-29)53-16-12-28(13-17-53)23-52-18-14-47(15-19-52)26-54(27-47)31-5-7-33-30(20-31)24-55(46(33)59)40-10-11-42(57)51-45(40)58/h1-9,20-22,28,35,40,43,56H,10-19,23-27H2,(H,51,57,58)/t35-,40?,43+/m0/s1 |
InChIキー |
KROWILXZUCGCBL-QEFFCHJKSA-N |
異性体SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CC5(C4)CCN(CC5)CC6CCN(CC6)C7=C(C=C(C=C7)[C@H]8[C@H](COC9=C8C=CC(=C9)O)C1=C(C=CC=C1F)F)F |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CC5(C4)CCN(CC5)CC6CCN(CC6)C7=C(C=C(C=C7)C8C(COC9=C8C=CC(=C9)O)C1=C(C=CC=C1F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)

![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)
![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)



